Cas no 1807136-48-6 (3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine)

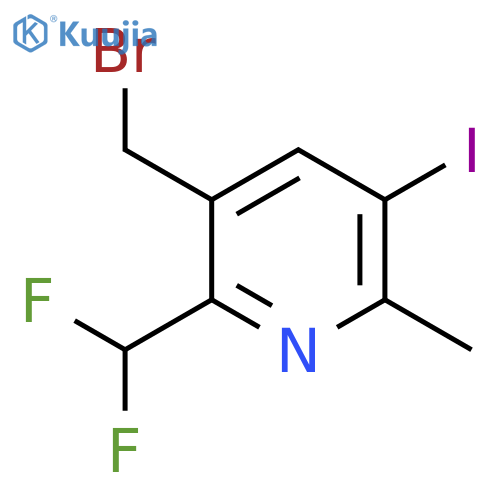

1807136-48-6 structure

商品名:3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine

CAS番号:1807136-48-6

MF:C8H7BrF2IN

メガワット:361.953160524368

CID:4891783

3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine

-

- インチ: 1S/C8H7BrF2IN/c1-4-6(12)2-5(3-9)7(13-4)8(10)11/h2,8H,3H2,1H3

- InChIKey: CKDXXKUNIKSTHH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C)N=C(C(F)F)C(CBr)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 12.9

3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029024634-500mg |

3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine |

1807136-48-6 | 95% | 500mg |

$1,651.30 | 2022-03-31 | |

| Alichem | A029024634-1g |

3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine |

1807136-48-6 | 95% | 1g |

$3,155.55 | 2022-03-31 | |

| Alichem | A029024634-250mg |

3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine |

1807136-48-6 | 95% | 250mg |

$960.40 | 2022-03-31 |

3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1807136-48-6 (3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量